

# Technical Guide: 3,8-Bismethacryloyl Ethidium Bromide

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## Compound of Interest

Compound Name:	3,8-Bismethacryloyl ethidium bromide
CAS No.:	206444-57-7
Cat. No.:	B1602435

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## Synthesis, Characterization, and Application in Molecular Imprinting

### Introduction

**3,8-Bismethacryloyl ethidium bromide** (also known as Ethidium bromide-N,N'-bismethacrylamide) is a polymerizable derivative of the classic intercalating dye, ethidium bromide. By functionalizing the primary amine groups at the 3 and 8 positions with methacryloyl moieties, this molecule serves a dual purpose in macromolecular engineering:

- **Fluorescent Signaling:** It retains the phenanthridine core's ability to fluoresce, which is sensitive to the microenvironment and binding events (e.g., intercalation into nucleic acids).
- **Polymer Integration:** The bis-methacrylamide groups allow for covalent incorporation into polymer backbones, acting as both a functional monomer and a cross-linker.

This guide provides a rigorous protocol for its synthesis from ethidium bromide, its characterization, and its deployment in fabricating fluorescent Molecularly Imprinted Polymers

(MIPs) for sensing applications.

## Physicochemical Profile

The following parameters are critical for stoichiometric calculations and formulation stability.

Parameter	Value	Notes
IUPAC Name	3,8-Bis(2-methylprop-2-enoylamino)-5-ethyl-6-phenylphenanthridinium bromide	-
CAS Number	206444-57-7	Verified Identifier
Molecular Formula	C <sub>29</sub> H <sub>28</sub> BrN <sub>3</sub> O <sub>2</sub>	-
Molecular Weight	530.46 g/mol	Critical for molarity calculations
Appearance	Red to Purple Solid	Hygroscopic, Light Sensitive
Solubility	Methanol, Ethanol, DMF, DMSO	Poorly soluble in non-polar solvents (Hexane)
Excitation/Emission	nm / nm	Shifts upon polymerization/binding
Melting Point	249–253 °C	Decomposes

## Synthesis Protocol

Objective: Synthesize **3,8-Bismethacryloyl ethidium bromide** via Schotten-Baumann acylation of ethidium bromide.

Safety Warning: Ethidium bromide is a potent mutagen.<sup>[1]</sup> Methacryloyl chloride is a lachrymator and corrosive. All operations must be performed in a fume hood with double nitrile gloves, safety goggles, and a lab coat.

## Materials

- Reactant A: Ethidium Bromide (EtBr), anhydrous (MW 394.31).
- Reactant B: Methacryloyl Chloride (freshly distilled) or Methacrylic Anhydride.
- Base: Triethylamine (TEA), anhydrous.
- Solvent: Dichloromethane (DCM), anhydrous.
- Purification: Diethyl ether (cold), Methanol.

## Step-by-Step Methodology

- Preparation (T = 0 min):
  - Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.
  - Purge with Nitrogen ( ) or Argon to create an inert atmosphere.
  - Critical: Wrap the flask in aluminum foil. The product and reactant are light-sensitive.
- Dissolution (T = 15 min):
  - Add 1.0 g (2.54 mmol) of Ethidium Bromide to the flask.
  - Add 40 mL of anhydrous DCM.
  - Add 1.06 mL (7.6 mmol, 3 eq) of Triethylamine. Stir until suspended/dissolved.
  - Cool the mixture to 0 °C using an ice bath.
- Acylation Reaction (T = 30 min - 24 h):
  - Add 0.74 mL (7.6 mmol, 3 eq) of Methacryloyl Chloride dropwise over 20 minutes using a syringe pump or pressure-equalizing dropping funnel to prevent overheating.
  - Allow the reaction to warm to Room Temperature (RT) naturally.
  - Stir continuously for 24 hours in the dark.

- Work-up & Purification:
  - Filtration: Filter off the precipitated triethylamine hydrochloride salt.
  - Concentration: Roto-evaporate the filtrate to approximately 5-10 mL volume.
  - Precipitation: Dropwise add the concentrated solution into 100 mL of ice-cold Diethyl Ether under vigorous stirring. The product will precipitate as a reddish solid.
  - Wash: Filter the solid and wash 3x with cold ether to remove unreacted chloride/anhydride.
  - Recrystallization (Self-Validation): Recrystallize from a Methanol/Ether mixture if TLC (Silica, 10% MeOH in DCM) shows impurities.
- Drying:
  - Dry under high vacuum for 12 hours at RT. Store at 4 °C in the dark.

## Characterization Techniques

To validate the synthesis, the following spectral features must be confirmed.

### H-NMR Spectroscopy (DMSO-d

, 400 MHz)

The successful addition of methacryloyl groups is confirmed by the appearance of vinyl and methyl protons distinct from the EtBr core.

Proton Environment	Chemical Shift ( , ppm)	Multiplicity	Integration	Assignment
Vinyl Protons	5.50 & 5.90	Singlets (s)	2H, 2H	C=CH <sub>2</sub> (Methacryloyl)
Methyl (Methacryloyl)	2.05	Singlet (s)	6H	-C(CH <sub>3</sub> )=CH <sub>2</sub>
Aromatic Core	7.50 – 8.80	Multiplets (m)	~10H	Phenanthridine/ henyl Ring
Ethyl Group	1.45 (t), 4.55 (q)	Triplet, Quartet	3H, 2H	N-CH <sub>2</sub> CH <sub>3</sub> , N-CH <sub>2</sub> CH <sub>3</sub>
Amide Proton	~10.20	Singlet (s)	2H	-NH-CO-

#### Self-Validation Check:

- Absence: Disappearance of the broad primary amine (-NH<sub>2</sub>) singlet at ~6.0–7.0 ppm indicates complete conversion.
- Presence: Distinct vinyl protons at ~5.5/5.9 ppm confirm polymerizability.

## Application: Fluorescent MIP for dsDNA Recognition

This protocol describes the fabrication of a Molecularly Imprinted Polymer (MIP) using **3,8-Bismethacryloyl ethidium bromide** as the signaling functional monomer. The MIP is designed to recognize a specific double-stranded DNA (dsDNA) sequence.

Mechanism: The ethidium core intercalates into the dsDNA template. Upon polymerization, the polymer matrix "locks" this conformation. Removal of the template leaves a cavity with high affinity for the target DNA, which binds and induces a fluorescence change (enhancement or quenching).

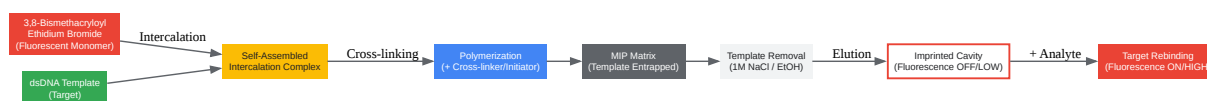
### Experimental Workflow

- Pre-Polymerization Complex (Self-Assembly):

- Template: 10  $\mu\text{mol}$  Target dsDNA (e.g., specific PCR product).
- Functional Monomer: 20  $\mu\text{mol}$  **3,8-Bismethacryloyl ethidium bromide** (2:1 ratio ensures intercalation).
- Solvent: 5 mL Phosphate Buffer (pH 7.4) / Acetonitrile (1:1 v/v).
- Incubate for 1 hour in the dark to allow intercalation.
- Polymerization:
  - Cross-linker: 200  $\mu\text{mol}$  Ethylene Glycol Dimethacrylate (EGDMA) or Acrylamide (for hydrogels).
  - Initiator: 10 mg Ammonium Persulfate (APS) + 10  $\mu\text{L}$  TEMED (for aqueous) OR AIBN (for organic).
  - Purge: Bubble  
  
for 10 mins.
  - Cure: 50  $^{\circ}\text{C}$  for 16 hours (thermal) or UV irradiation (365 nm) for 30 mins.
- Template Removal (Elution):
  - Wash the polymer particles/film with 1M NaCl / 20% Ethanol solution. The high ionic strength disrupts the intercalation and electrostatic binding, releasing the DNA.
  - Monitor eluent fluorescence until baseline is reached (indicating complete template removal).
- Rebinding & Detection:
  - Incubate MIP with analyte solution.
  - Measure Fluorescence (
  
  - ).

- Result: Specific binding restores the high-quantum-yield intercalated state, significantly increasing fluorescence intensity compared to Non-Imprinted Polymers (NIP).

## Workflow Diagram (Graphviz)



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Caption: Schematic representation of the synthesis of a fluorescent MIP using **3,8-Bismethacryloyl ethidium bromide**. The monomer intercalates the DNA template prior to polymerization, creating a high-affinity fluorescent recognition site.

## References

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